N-octylpyridine-4-carboxamide
Description
Significance of Pyridine (B92270) Scaffolds in Medicinal Chemistry and Chemical Biology Research
The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry and drug design. rsc.org As an isostere of benzene, this scaffold is present in over 7,000 drug molecules of medicinal importance. rsc.org Its significance stems from a combination of unique physicochemical properties. The nitrogen atom in the sp2-hybridized ring can act as a hydrogen bond acceptor and imparts polarity, which can enhance the solubility and bioavailability of less soluble parent compounds. researchgate.netresearchgate.net
In biological systems, pyridine is a fundamental unit. It is found in natural alkaloids from plant sources and is a core component of essential vitamins like niacin and pyridoxine. rsc.org Furthermore, the pyridine ring of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) is central to biological redox reactions, cycling between its oxidized (NAD+) and reduced (NADH) forms. nih.gov This inherent biological relevance has made the pyridine scaffold a "privileged scaffold," consistently incorporated into a wide array of FDA-approved drugs. rsc.org Researchers are continually drawn to pyridine and its derivatives for their therapeutic potential and adaptability for structural modifications, leading to the discovery of new agents for a broad spectrum of diseases, including cancer, malaria, and viral infections. researchgate.netresearchgate.netnih.gov
Overview of Carboxamide Functionalities in Bioactive Molecules
The carboxamide group (–C(=O)N<) is another exceptionally important functional group in the design of bioactive molecules. Its prevalence is due to its remarkable stability and its capacity to act as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the carbonyl oxygen). This dual capability allows carboxamides to form strong and specific hydrogen bonding interactions with biological targets such as enzymes and receptors, which is a critical factor for molecular recognition and binding affinity. jocpr.comnih.gov
This functional group is a fundamental component of peptides and proteins, where the amide bond links amino acids together. The carboxamide side chains of amino acids like asparagine and glutamine are vital for maintaining protein structure and function. jocpr.com Beyond its role in nature, the carboxamide moiety is a key pharmacophore in synthetic drug development. Its incorporation into a molecular structure can enhance binding affinity, improve metabolic stability, and influence pharmacokinetic properties. jocpr.comnih.gov Consequently, carboxamide-based compounds are found in numerous therapeutic areas and are utilized as building blocks for advanced materials, ligands in coordination chemistry, and agrochemicals. jocpr.com
Classification and Structural Diversification of Pyridine Carboxamides
Pyridine carboxamides are classified primarily by the position of the carboxamide substituent on the pyridine ring. There are three main isomers: pyridine-2-carboxamide (picolinamide), pyridine-3-carboxamide (B1143946) (nicotinamide), and pyridine-4-carboxamide (isonicotinamide).
Structural diversification is achieved by introducing a wide array of substituents (R-groups) onto the amide nitrogen. This N-substitution is a common strategy in medicinal chemistry to modulate a compound's properties, such as its lipophilicity, size, and electronic character, thereby fine-tuning its biological activity and pharmacokinetic profile. Synthetically, these derivatives are often prepared through condensation reactions between the corresponding pyridine carboxylic acid (or its more reactive acyl chloride) and a primary or secondary amine. mdpi.comrsc.org
The table below illustrates this structural diversification.
| Core Scaffold | Substituent Position | Example Derivative Name | Amine Precursor |
| Pyridine | 2- (picolinamide) | N-phenylpicolinamide | Aniline (B41778) |
| Pyridine | 3- (nicotinamide) | N-benzylnicotinamide | Benzylamine |
| Pyridine | 4- (isonicotinamide) | N-octylpyridine-4-carboxamide | Octylamine (B49996) |
| Pyridine | 2,6- (dicarboxamide) | N,N'-bis(2-pyridyl)pyridine-2,6-dicarboxamide nih.gov | 2-aminopyridine |
This diversification allows for the creation of large libraries of compounds for screening against various biological targets. researchgate.net For instance, symmetrical pyridine-2,6-dicarboxamides have been synthesized and studied for their ability to act as chelating ligands for various metal cations and anions. mdpi.com
Research Gaps and Future Directions for Pyridine Carboxamide Derivatives
Despite extensive research, the pyridine carboxamide scaffold continues to present new opportunities. A significant portion of past studies has focused on in vitro testing, highlighting a gap in the progression of promising candidates to more comprehensive in vivo and clinical evaluations. researchgate.net
Current research is pushing into novel therapeutic areas and mechanisms of action. Recent studies have identified pyridine carboxamide derivatives as potent allosteric inhibitors of the SHP2 phosphatase, a critical regulator in cancer pathways, opening a new avenue for oncology drug development. nih.gov In another frontier, a pyridine carboxamide derivative was identified as a promising hit against Mycobacterium tuberculosis. nih.gov Mechanistic studies revealed it to be a prodrug requiring host-cell enzymatic activation, and it was shown to induce autophagy in macrophages, representing a dual mechanism of action that is highly desirable for combating drug resistance. nih.gov
Future work will likely focus on:
Exploring Novel Targets: Applying pyridine carboxamide libraries to new and challenging biological targets.
Combating Drug Resistance: Designing derivatives specifically to overcome known resistance mechanisms in pathogens and cancer cells. nih.gov
Advanced Formulations: Developing new delivery systems to improve the therapeutic window of potent pyridine carboxamide-based agents.
Specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature. However, its structure allows for a detailed contextual analysis based on its constituent chemical moieties: the pyridine-4-carboxamide (isonicotinamide) core and the N-octyl substituent.
The isonicotinamide (B137802) core provides the foundational pharmacophoric features: a polar pyridine ring capable of hydrogen bonding and a carboxamide group for strong interactions with biological targets. The key feature of this specific molecule is the N-octyl group, an eight-carbon aliphatic chain. This substantial alkyl chain dramatically increases the molecule's lipophilicity (fat-solubility) compared to its unsubstituted parent, isonicotinamide.
This dual character—a polar, interactive "head" group and a long, nonpolar "tail"—is characteristic of amphiphilic molecules. This structure suggests that this compound would have a strong tendency to interact with lipid environments, such as cell membranes or the hydrophobic pockets of proteins. While experimental data is scarce, its synthesis would likely follow a standard amidation reaction between a pyridine-4-carboxylic acid derivative (like isonicotinoyl chloride) and octylamine.
The table below outlines the calculated properties of this specific compound.
| Property | Value |
| Chemical Name | This compound |
| Synonym | N-octylisonicotinamide |
| Molecular Formula | C14H22N2O |
| Molecular Weight | 234.34 g/mol |
| Structure | Pyridine ring substituted at the 4-position with a carboxamide group, which is further substituted on the nitrogen atom with an n-octyl chain. |
| Predicted Properties | High lipophilicity (fat-solubility), amphiphilic character. |
Given its structure, research applications for this compound could potentially be found in areas where membrane interaction is key, or where targeting a protein with a deep hydrophobic binding channel is desired.
Structure
3D Structure
Properties
CAS No. |
81660-71-1 |
|---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N-octylpyridine-4-carboxamide |
InChI |
InChI=1S/C14H22N2O/c1-2-3-4-5-6-7-10-16-14(17)13-8-11-15-12-9-13/h8-9,11-12H,2-7,10H2,1H3,(H,16,17) |
InChI Key |
VFIYYYJRSKJECJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for Pyridine Carboxamides
Classical and Modern Synthetic Routes to Pyridine (B92270) Carboxamide Cores
The fundamental structure of a pyridine carboxamide can be assembled through a variety of synthetic pathways, ranging from long-established classical methods to more recent, sophisticated techniques. The core challenge lies in the efficient formation of the amide bond, a cornerstone of medicinal chemistry. eurekalert.org
Condensation Reactions for Carboxamide Formation
The most direct method for creating the amide linkage in pyridine carboxamides is through the condensation reaction between a pyridine carboxylic acid and an amine. ncert.nic.in This process, however, typically requires the activation of the carboxylic acid to facilitate the reaction.
Classical approaches often involve converting the pyridine carboxylic acid into a more reactive derivative, such as an acid chloride. For instance, pyridine-4-carboxylic acid (isonicotinic acid) can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acyl chloride. This highly reactive intermediate then readily reacts with an amine to yield the desired carboxamide. ncert.nic.inmdpi.com
Modern synthetic chemistry has introduced a host of coupling reagents that enable the direct formation of amide bonds from carboxylic acids and amines under milder conditions. These reagents minimize the need for harsh chemicals and often provide high yields. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.gov Other advanced methods include the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) catalyst, which has proven effective for creating amide bonds with low-reactivity nitrogen-containing heterocycles. eurekalert.org Light-mediated protocols using agents like pyridine-CBr₄ have also emerged as an innovative way to activate carboxylic acids for amidation. nih.gov
| Method | Reagents | Description | Reference |
| Acid Chloride Method | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | The carboxylic acid is converted to a highly reactive acyl chloride, which then reacts with an amine. | ncert.nic.inmdpi.com |
| Carbodiimide Coupling | EDCI, HOBt | A common and mild method that uses a coupling agent to directly link a carboxylic acid and an amine. | nih.gov |
| Boc₂O/DMAPO System | Di-tert-butyl dicarbonate (Boc₂O), 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) | A one-pot reaction that is efficient for less reactive heterocyclic compounds. | eurekalert.org |
| Photochemical Amidation | Pyridine-CBr₄, Light (UVA or sunlight) | A light-mediated protocol that activates the carboxylic acid for amide bond formation. | nih.gov |
Derivatization of Pyridine Ring Systems
Modification of the pyridine ring itself is a key strategy for creating diverse carboxamide analogs. This functionalization can occur either before or after the formation of the amide bond. Direct C-H functionalization has become an increasingly important area of research, as it offers a more atom-economical way to introduce substituents onto the pyridine core without pre-functionalized starting materials. rsc.org These methods allow for the introduction of various groups, including alkyl and aryl moieties, onto the electron-poor pyridine ring. rsc.orgresearchgate.net
Alternatively, the synthesis can begin with an already substituted pyridine derivative. For example, a pyridine ring bearing chloro, bromo, or nitro groups can serve as a versatile starting point. These groups can be replaced or transformed in subsequent chemical steps, providing access to a wide range of functionalized pyridine carboxamides. The synthesis of highly substituted pyridines can also be achieved through cascade reactions involving the cross-coupling of alkenylboronic acids with oxime O-carboxylates. nih.gov
Regioselective Functionalization Approaches
Controlling the position of functionalization on the pyridine ring is crucial for defining the properties of the final molecule. Pyridine has distinct electronic properties at its C-2, C-3, and C-4 positions, which can be exploited to direct reactions. Regioselective functionalization aims to selectively modify one specific position over others. nih.gov
For instance, neighboring group assistance can be used to direct reactions to a specific location on the ring under mild conditions. nih.gov In other advanced methods, such as electrochemical carboxylation, the regioselectivity can be controlled by the reaction setup. By choosing between a divided or undivided electrochemical cell, it is possible to selectively introduce a carboxyl group at either the C-5 or C-4 position of certain N-heteroarenes. researchgate.net
Synthesis of N-Substituted Pyridine Carboxamides (e.g., N-methyl, N-octyl)
The synthesis of a specific N-substituted pyridine carboxamide, such as N-octylpyridine-4-carboxamide, follows the general principles of amide bond formation. The key components are a pyridine-4-carboxylic acid derivative and the corresponding N-substituent-bearing amine, in this case, octylamine (B49996).
The reaction is typically achieved by activating pyridine-4-carboxylic acid (isonicotinic acid) with a suitable coupling agent (like EDCI/HOBt) and then introducing octylamine to form the desired N-octyl amide bond. Alternatively, isonicotinoyl chloride can be reacted directly with octylamine, often in the presence of a base like triethylamine (B128534) or pyridine to neutralize the HCl byproduct. ncert.nic.in
Preparation of Amide Moiety Variations
The synthetic framework for N-substituted pyridine carboxamides is highly modular, allowing for the preparation of a wide variety of amide moieties by simply changing the amine component. This flexibility is critical for exploring structure-activity relationships in drug discovery. asm.org
By reacting a common pyridine carboxylic acid precursor with a diverse panel of primary and secondary amines, a library of analogs can be generated. For example, reacting pyridine-2,6-dicarbonyl dichloride with different heterocyclic amines produces a range of bis-amides. mdpi.com Similarly, various N-aryl, N-alkyl, and N-aminoalkyl pyridine carboxamides have been synthesized by employing amines such as aniline (B41778) derivatives or N-(2-aminoethyl)pyridine-2-carboxamide. prepchem.comnih.gov
Advanced Synthetic Techniques for Analog Libraries
To accelerate the discovery of new compounds, chemists often employ advanced techniques to rapidly generate large numbers of analogs, known as libraries. Solid-phase synthesis is a powerful tool for this purpose. In this approach, the pyridine starting material is attached to a solid support (a resin), and subsequent reactions are carried out. acs.org The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away, leaving the desired product attached to the resin. At the end of the synthesis, the final compound is cleaved from the support. This method was successfully used to create a library of imidazo[1,2-a]pyridine-8-carboxamides. acs.org
These high-throughput methods, combined with the modular nature of pyridine carboxamide synthesis, enable the efficient exploration of chemical space and the optimization of molecular properties for various applications. asm.orgnih.gov
Multi-component Reactions in Pyridine Carboxamide Synthesis
Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials. bohrium.comsciepub.com These reactions are prized for their efficiency, reduction of waste, and ability to rapidly generate libraries of complex molecules from simple precursors. nih.govresearchgate.net For the synthesis of pyridine carboxamides and related structures, isocyanide-based MCRs (I-MCRs) such as the Ugi and Passerini reactions are particularly powerful. rsc.orgrsc.org
The Ugi Four-Component Reaction (U-4CR):
The Ugi reaction, discovered by Ivar Karl Ugi in 1959, is a cornerstone of MCR chemistry. wikipedia.org It combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. sciepub.comwikipedia.org The reaction proceeds through the formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. wikipedia.org This activated iminium ion is attacked by the nucleophilic isocyanide, followed by a second nucleophilic addition of the carboxylate anion and a final, irreversible Mumm rearrangement to yield the stable bis-amide product. wikipedia.org
While a direct synthesis of this compound via a standard Ugi reaction is not typical, the Ugi reaction is exceptionally useful for creating peptidomimetic structures and diverse heterocyclic compounds. rsc.orgnih.gov For example, a library of substituted 1H-pyrazolo[3,4-b]pyridine-6-carboxamides was synthesized using an Ugi four-component reaction, demonstrating the power of this method to create complex pyridine carboxamide derivatives. nih.gov
The Passerini Three-Component Reaction (P-3CR):
First reported by Mario Passerini in 1921, the Passerini reaction is an older but equally important MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide. wikipedia.org The product is an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org The mechanism is believed to involve a trimolecular, concerted reaction between the three components, particularly in aprotic solvents, which culminates in a Mumm rearrangement to form the final product. wikipedia.org In polar solvents, an ionic pathway may operate. wikipedia.org
The Passerini reaction is a valuable tool in combinatorial chemistry for generating diverse molecular scaffolds. rsc.org Although the α-acyloxy carboxamide products are esters and thus differ from this compound, the reaction is fundamental for creating structures with amide functionalities and has been used to generate libraries of compounds for medicinal chemistry research. nih.govresearchgate.net
| Reaction Name | Number of Components | Key Reactants | Core Product Structure | Reference |
|---|---|---|---|---|
| Ugi Reaction | Four | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide (Bis-amide) | sciepub.comwikipedia.org |
| Passerini Reaction | Three | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | wikipedia.orgorganic-chemistry.org |
| Hantzsch Pyridine Synthesis | Three/Four | Aldehyde, β-Ketoester (2 equiv.), Ammonia/Ammonium Acetate | Dihydropyridine (oxidizes to Pyridine) | acsgcipr.org |
| Doebner Reaction | Three | Aromatic Amine, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic Acid | nih.gov |
Stereoselective Synthesis of Chiral Pyridine Carboxamide Derivatives
Stereoselective synthesis, the ability to produce a specific stereoisomer of a chiral molecule, is of paramount importance in modern chemistry, particularly for pharmaceuticals. While this compound is an achiral molecule, methods for introducing chirality are crucial for developing advanced derivatives and other complex pyridine carboxamides.
Catalytic Asymmetric Dearomatization:
A powerful modern strategy for creating chiral, non-aromatic pyridine derivatives is through the catalytic asymmetric dearomatization of pyridines. mdpi.com This approach breaks the aromaticity of the pyridine ring by adding nucleophiles in a highly controlled, enantioselective manner. mdpi.com The key challenge is activating the stable aromatic ring, which is often achieved by N-alkylation to form a more reactive pyridinium (B92312) salt. mdpi.com Chiral catalysts, typically based on transition metals like copper or iridium complexed with chiral ligands, guide the nucleophilic attack to produce chiral dihydropyridines or related structures with high enantioselectivity. mdpi.comrsc.org These chiral products can then serve as versatile intermediates for more complex targets.
Chiral Ligands and Precursors:
The development of novel chiral ligands is critical to the success of asymmetric catalysis. nih.gov Recently, new types of chiral pyridine-derived ligands featuring rigid, fused-ring frameworks have been designed to overcome the common trade-off between reactivity and stereoselectivity. nih.gov These ligands create a well-defined chiral pocket around the metal center, enabling high stereocontrol in various reactions. nih.gov
An alternative approach involves using a chiral starting material. For example, a series of chiral linear and macrocyclic pyridine dicarboxamides have been synthesized by coupling pyridine-2,6-dicarbonyl dichloride with a chiral amino acid derivative, D-alanyl methyl ester. mdpi.com This method directly incorporates a chiral center into the final molecule, with the stereochemistry being dictated by the choice of the amino acid enantiomer. mdpi.com
| Method | Catalyst/Chiral Source | Substrate Type | Product Type | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|
| Asymmetric Dearomatization | Copper-Chiral Ligand (Ph-BPE) | Pyridine + Styrene | Chiral 1,4-Dihydropyridine | High enantioselectivity | mdpi.com |
| Asymmetric Hydrogenation | Ruthenium-Chiral Ligand | 2-(pyridin-2-yl)quinolines | Chiral 2-(pyridin-2-yl)-1,2,3,4-tetrahydroquinolines | Up to 99% ee | rsc.org |
| Chiral Precursor Coupling | D-Alanyl methyl ester | Pyridine-2,6-dicarbonyl dichloride | Chiral bis-(methyl-D-alanylcarbonyl)pyridine | Chirality derived from starting material | mdpi.com |
| Asymmetric Addition | Chiral auxiliary (L-tert-leucine tert-butyl ester) | N-alkylpyridinium salt | Chiral Dihydropyridine | >20:1 dr | mdpi.com |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Pyridine Carboxamides
Impact of Pyridine (B92270) Ring Substitution on Biological Activity Profiles
The substitution pattern on the pyridine ring is a cornerstone of the SAR of pyridine carboxamides. The presence, position, and electronic nature of substituents can dramatically alter a compound's interaction with biological targets, thereby influencing its efficacy and selectivity. nih.gov The pyridine ring itself, being electron-deficient, is capable of engaging in π-π stacking and hydrogen bond interactions with biological targets. nih.gov
The location of the carboxamide group on the pyridine ring (picolinamide at position 2, nicotinamide (B372718) at position 3, and isonicotinamide (B137802) at position 4) is a fundamental determinant of biological activity. nih.gov Studies on various pyridine carboxamide derivatives have demonstrated that positional isomerism significantly affects their pharmacological effects. mdpi.comnih.gov
The nature of the substituents on the pyridine ring further refines the biological activity. Both electron-donating and electron-withdrawing groups can influence the molecule's properties. For instance, in a series of pyridine carboxamide derivatives investigated as urease inhibitors, the type and position of the substituent on the pyridine ring were crucial for their inhibitory potential. mdpi.com Electron-withdrawing groups like halogens (Br, F) and electron-donating groups (CH₃, OCH₃) at different positions resulted in varied IC₅₀ values. mdpi.com For example, a chloro group at the meta position of a pyridine carbothioamide showed potent urease inhibition. mdpi.com Similarly, in another study, the presence of methoxy (B1213986) (-OMe) groups was found to enhance the antiproliferative activity of pyridine derivatives, with the number and position of these groups correlating with efficacy. nih.gov
Research on nicotinamide derivatives as potential fungicides also highlights the importance of substitution. A compound featuring a chloro substitution on the pyridine ring (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide) demonstrated significant in vivo antifungal activity. nih.gov This underscores how specific substitutions can be tailored to achieve desired biological outcomes.
Table 1: Impact of Pyridine Ring Substitution on Urease Inhibition
This table is based on data for pyridine carbothioamide and carboxamide derivatives and is intended to illustrate the principle of substituent effects.
| Substituent | Position | Derivative Type | IC₅₀ (µM) |
| CH₃ | ortho | Carbothioamide | 6.41 ± 0.023 |
| CH₃ | ortho | Carboxamide | 3.41 ± 0.011 |
| Br | ortho | Carbothioamide | 3.13 ± 0.034 |
| Br | ortho | Carboxamide | 14.49 ± 0.067 |
| OCH₃ | ortho | Carbothioamide | 4.21 ± 0.022 |
| OCH₃ | ortho | Carboxamide | 5.52 ± 0.072 |
| F | ortho | Carbothioamide | 4.93 ± 0.012 |
| F | ortho | Carboxamide | 5.96 ± 0.005 |
| Cl | meta | Carbothioamide | 1.07 ± 0.043 |
| Cl | meta | Carboxamide | 4.07 ± 0.003 |
Source: Data adapted from a study on urease inhibitors. mdpi.com
Influence of N-Alkyl Chain Length and Branching on Molecular Interactions (Hypothetical for N-octyl)
For N-octylpyridine-4-carboxamide, the eight-carbon alkyl chain is a significant structural feature. While direct studies on this specific compound are limited, the influence of N-alkyl chain length is a well-established principle in medicinal chemistry. In analogous chemical series, such as cannabimimetic indoles, the length of the N-alkyl chain is critical for receptor binding affinity. nih.gov Research has shown that an optimal chain length exists, often around five carbons, for maximal receptor interaction, with chains that are too short or too long leading to a dramatic decrease in binding. nih.gov
For this compound, the octyl chain would be expected to engage in hydrophobic interactions within a binding pocket of a target protein. The length and flexibility of this chain allow it to adapt to the topology of hydrophobic channels or grooves. Branching in the alkyl chain, if present, would introduce steric hindrance and could influence the molecule's conformational flexibility, potentially leading to altered binding affinity and selectivity. The linear nature of the n-octyl group in this compound suggests a preference for elongated, non-bulky hydrophobic pockets.
Conformational Analysis of the Carboxamide Group and its Role in Target Recognition
The orientation of the carboxamide group can be influenced by intramolecular hydrogen bonding and steric interactions with adjacent substituents. mdpi.com These conformational preferences are critical for establishing the correct vector and distance between the pyridine ring and the N-alkyl substituent, which is essential for optimal interaction with a receptor or enzyme active site. fiveable.medrugdesign.org For instance, in N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the relative arrangement of the benzothiazine and pyridine fragments, dictated by the amide conformation, directly impacts analgesic and anti-inflammatory activity. mdpi.com X-ray crystallography and NMR spectroscopy are powerful tools used to study these conformational preferences. mdpi.comnih.gov
Rational Design Principles for Modulating Selectivity and Potency
The rational design of pyridine carboxamides as therapeutic agents hinges on a deep understanding of their SAR and SMR. researchgate.netnih.gov Key principles for modulating selectivity and potency include:
Targeted Pyridine Substitution : Introducing specific substituents onto the pyridine ring can enhance interactions with the target and de-favor binding to off-targets. For example, adding groups that can form specific hydrogen bonds or electrostatic interactions with the target protein can significantly increase potency and selectivity. mdpi.com
Conformational Constraint : Introducing structural modifications that lock the molecule into its bioactive conformation can reduce the entropic penalty of binding and thus increase affinity. fiveable.me This can be achieved by incorporating rings or bulky groups that restrict the rotation of flexible bonds, such as the carboxamide linker.
Bioisosteric Replacement : Replacing parts of the molecule, such as the pyridine ring or the carboxamide group, with other chemical groups that have similar steric and electronic properties (bioisosteres) can lead to improved pharmacokinetic or pharmacodynamic properties.
By applying these principles, medicinal chemists can systematically optimize pyridine carboxamide scaffolds to develop potent and selective drug candidates for a wide range of diseases. nih.govresearchgate.net
Mechanistic Investigations of Pyridine Carboxamide Bioactivity
Enzyme Inhibition Mechanisms
There is currently no specific information available in the scientific literature detailing the enzyme inhibition mechanisms of N-octylpyridine-4-carboxamide.
Specific Enzyme Targets
No specific enzyme targets for this compound, such as urease, kinases, N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), or other amidases, have been identified in published research. While some pyridine (B92270) carboxamide derivatives have shown inhibitory activity against enzymes like urease, this cannot be assumed for the N-octyl derivative without dedicated studies.
Binding Mode Elucidation
Due to the lack of studies on its interaction with any specific enzyme, there is no information available on the binding mode of this compound. Consequently, details regarding potential hydrogen bonding, hydrophobic interactions, or π-π stacking with any protein target are unknown.
Modulation of Cellular Pathways and Molecular Processes
Scientific literature does not currently contain information regarding the effects of this compound on cellular pathways and molecular processes.
Autophagy Induction
There are no published studies investigating whether this compound can induce autophagy.
Cell Cycle Regulation
The impact of this compound on cell cycle regulation has not been reported in any available scientific research.
Prodrug Activation Mechanisms
There is no information to suggest that this compound functions as a prodrug or to describe any potential activation mechanisms.
Amidase-Dependent Hydrolysis
The bioactivity of certain pyridine carboxamide derivatives can be influenced by their metabolic transformation within biological systems. One key enzymatic pathway involved in the metabolism of amide-containing compounds is hydrolysis, catalyzed by a class of enzymes known as amidases. These enzymes cleave the amide bond (C-N) to produce a carboxylic acid and an amine. In the context of this compound, this reaction would yield isonicotinic acid and octylamine (B49996).
While direct research on the amidase-dependent hydrolysis of this compound is not extensively documented in publicly available literature, insights can be drawn from studies on structurally related compounds. For instance, research has demonstrated the enzymatic hydrolysis of the parent compound, isonicotinamide (B137802) (pyridine-4-carboxamide), by amidases from various microbial sources.
A study on a thermostable amidase from Brevibacterium epidermidis (BeAmi2) showed that it could efficiently hydrolyze isonicotinamide to isonicotinic acid. This indicates that the pyridine-4-carboxamide core structure is a viable substrate for at least some amidases. The catalytic process of these enzymes typically involves a catalytic triad (B1167595) of amino acid residues, often serine, serine, and lysine, which facilitates the nucleophilic attack on the amide carbonyl carbon.
The influence of an N-substituent, such as the octyl group in this compound, on the rate and extent of amidase-catalyzed hydrolysis is a critical factor. Generally, the substrate specificity of amidases can vary significantly. Some amidases exhibit broad substrate specificity, hydrolyzing a wide range of amides, while others are highly specific. The presence of a bulky, hydrophobic N-alkyl group like an octyl chain could sterically hinder the binding of the substrate to the active site of some amidases, potentially reducing or even preventing hydrolysis. Conversely, for other amidases, this lipophilic tail might enhance binding affinity through hydrophobic interactions within the enzyme's active site.
Table of Research Findings on the Hydrolysis of Related Carboxamides
Since direct data for this compound is unavailable, the following table presents findings on the hydrolysis of isonicotinamide, the parent compound, to provide context for potential enzymatic activity.
| Enzyme Source | Substrate | Products | Key Findings |
| Brevibacterium epidermidis ZJB-07021 (Amidase BeAmi2) | Isonicotinamide | Isonicotinic acid, Ammonia | The purified amidase demonstrated effective hydrolysis of isonicotinamide. |
Computational and Theoretical Studies on Pyridine Carboxamide Derivatives
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of molecules like N-octylpyridine-4-carboxamide. These methods provide insights into the molecular structure, electron distribution, and orbital energies.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For pyridine (B92270) carboxamide derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and predict vibrational frequencies. researchgate.netnih.gov Such studies are crucial for understanding the fundamental acid-base properties and potential hydrogen-bonding interactions within these molecules. nih.gov For instance, DFT has been used to study proton affinities and intramolecular hydrogen bonds in acridine-4-carboxamides, which share the carboxamide functional group.
HOMO-LUMO Analysis and Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. The energy difference between them, the HOMO-LUMO gap, provides information on the molecule's polarizability and its ability to participate in charge transfer interactions. nih.gov A small HOMO-LUMO gap suggests higher chemical reactivity and lower stability. nih.gov This analysis is critical for predicting how a molecule like this compound might interact with other chemical species. The energy of the HOMO is associated with the capacity to donate an electron, while the LUMO energy relates to the ability to accept an electron. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, corresponding to the classic Lewis structure representation. uni-muenchen.de It examines interactions between filled donor orbitals and empty acceptor orbitals, quantifying their energetic significance through second-order perturbation theory. materialsciencejournal.org This analysis reveals hyperconjugative interactions and charge delocalization, which contribute to molecular stability. materialsciencejournal.org For related compounds, NBO analysis has been used to understand intramolecular bonding and the delocalization of electrons. materialsciencejournal.org
Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For compounds like this compound, MD simulations would be invaluable for exploring their conformational flexibility and how they interact and bind with biological targets. Research on N-alkylpyridinium ionic liquids, which share the N-octylpyridinium cation, has utilized MD simulations to investigate their microstructure and dynamic properties. researchgate.net Such simulations can reveal how the alkyl chain influences aggregation and interactions in different environments. For drug-like molecules, MD simulations are used to assess the stability of ligand-protein complexes.
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a ligand, such as this compound, might interact with a protein receptor.
Prediction of Binding Affinity and Pose
Docking studies can predict the binding pose and estimate the binding affinity of a ligand to a target protein. nih.gov For various pyridine carboxamide derivatives, molecular docking has been successfully used to identify potential biological targets and understand the key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. nih.gov For example, studies on isonicotinamide-based inhibitors have used molecular docking to elucidate structure-activity relationships and design new compounds with improved potency. rsc.org
Pharmacophore Modeling and Virtual Screening for Target Identification
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govdergipark.org.tr This model then serves as a 3D query for searching large compound libraries in a process known as virtual screening, aiming to identify novel molecules that are likely to be active at a particular biological target. scispace.comnih.govacs.org
In the context of pyridine carboxamide derivatives, pharmacophore models can be constructed based on the known interactions of active analogues with their protein targets. For instance, studies on various pyridine carboxamide-containing compounds have revealed the importance of the pyridine nitrogen as a hydrogen bond acceptor, the carboxamide group as both a hydrogen bond donor and acceptor, and the hydrophobic nature of appended alkyl or aryl groups for specific van der Waals interactions within the binding pocket. nih.govnih.gov
For this compound, a hypothetical pharmacophore model would likely include:
A hydrogen bond acceptor feature centered on the pyridine nitrogen.
A hydrogen bond donor feature from the amide N-H group.
A hydrogen bond acceptor feature from the amide carbonyl oxygen.
A large hydrophobic feature representing the n-octyl chain.
This model could then be used to screen virtual libraries of compounds to identify potential new inhibitors of a target where a long hydrophobic pocket is a key feature of the binding site. The success of such a screening campaign relies heavily on the quality of the pharmacophore model and the diversity of the compound library being screened. acs.org
A virtual screening collaboration focused on imidazo[1,2-a]pyridine (B132010) hits for visceral leishmaniasis demonstrated the power of this approach. By using a known hit as a "seed," researchers were able to probe proprietary libraries and identify structurally diverse compounds that fit the essential pharmacophore, leading to the rapid expansion of the chemical series and optimization of antiparasitic activity. scispace.comnih.govresearchgate.net
Table 1: Key Pharmacophoric Features of this compound
| Feature | Type | Potential Interaction |
| Pyridine Nitrogen | Hydrogen Bond Acceptor | Interaction with donor residues in a protein active site. |
| Amide N-H | Hydrogen Bond Donor | Interaction with acceptor residues in a protein active site. |
| Amide C=O | Hydrogen Bond Acceptor | Interaction with donor residues in a protein active site. |
| n-Octyl Chain | Hydrophobic Group | Van der Waals interactions within a hydrophobic pocket. |
In Silico ADME Prediction for Lead Optimization
The journey of a drug from administration to its target and subsequent elimination from the body is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico ADME prediction models use a compound's chemical structure to estimate its pharmacokinetic profile. nih.govnih.govbepls.com
For this compound, several key ADME parameters can be computationally predicted. The presence of the long, nonpolar n-octyl chain would significantly influence its lipophilicity, which is a primary determinant of its absorption and distribution characteristics.
Key Predicted ADME Properties for this compound:
Absorption: The high lipophilicity conferred by the octyl group would likely lead to good passive diffusion across the gastrointestinal tract, suggesting high oral absorption. However, very high lipophilicity can sometimes lead to poor aqueous solubility, which might limit absorption.
Distribution: The compound is expected to have a high volume of distribution, readily partitioning into fatty tissues due to its lipophilic nature. It may also exhibit significant binding to plasma proteins.
Metabolism: The pyridine ring and the amide linkage are potential sites for metabolic modification by cytochrome P450 enzymes. The n-octyl chain could also undergo oxidation.
Excretion: The route of excretion would depend on the extent of metabolism. The parent compound, being lipophilic, would likely be eliminated through metabolism followed by renal or biliary excretion of the more polar metabolites.
Studies on other pyridine and pyrimidine (B1678525) derivatives have successfully employed in silico ADME predictions to guide lead optimization. nih.gov For example, in the development of potential EGFR inhibitors, computational ADME studies were performed on a series of pyridine and pyrimidine derivatives to ensure they possessed favorable drug-like properties. nih.gov Similarly, in silico design and ADMET predictions of imidazo[1,2-a]pyridine-3-carboxamides as anti-tubercular agents showed that the designed compounds had favorable bioavailability and low predicted toxicity. nih.gov
Table 2: Predicted Physicochemical and ADME Properties for this compound (Illustrative)
| Property | Predicted Value/Classification | Implication |
| Molecular Weight | ~248.35 g/mol | Compliant with Lipinski's Rule of Five |
| LogP (Lipophilicity) | High | Good absorption, potential for high tissue distribution and plasma protein binding |
| Aqueous Solubility | Low | May limit formulation and absorption |
| Human Intestinal Absorption | High | Good potential for oral bioavailability |
| Blood-Brain Barrier Permeation | Likely to cross | Potential for CNS effects (therapeutic or side effects) |
| Cytochrome P450 Inhibition | Possible | Potential for drug-drug interactions |
It is important to note that these are theoretical predictions and require experimental validation. However, these in silico tools are invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery and development pipeline.
Research Applications and Utility in Chemical Biology
Development of Chemical Probes for Target Identification and Validation
While specific studies detailing the use of N-octylpyridine-4-carboxamide as a chemical probe are not extensively documented, the broader class of pyridine (B92270) carboxamides is recognized for its potential in this area. Chemical probes are essential tools for elucidating the functions of proteins and other biological targets. The design of such probes often involves the incorporation of a variable chemical moiety, such as the n-octyl group in this compound, to modulate target affinity and selectivity.
Phenotypic screening, an approach that identifies substances inducing a particular change in a cell or organism's phenotype, is a powerful strategy in drug discovery. Although no specific phenotypic screening campaigns centered on this compound have been reported, libraries of diverse pyridine carboxamide derivatives are often employed in such screens to discover new bioactive compounds. The lipophilic nature of the octyl group in this compound would likely influence its cellular uptake and distribution, making it a candidate for inclusion in such screening libraries aimed at identifying compounds with specific phenotypic effects.
Scaffold for Design of Novel Bioactive Molecules (In vitro focus)
The pyridine carboxamide core is a well-established scaffold in medicinal chemistry, known for its ability to interact with various biological targets. The N-octyl substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, primarily by increasing its lipophilicity.
Research into the antimicrobial properties of N-substituted pyridine derivatives has shown that the length of the N-alkyl chain is a critical determinant of activity. While specific in vitro antimicrobial data for this compound is scarce in publicly available literature, general structure-activity relationship (SAR) studies on related N-alkylpyridinium salts have demonstrated that compounds with alkyl chains of intermediate length often exhibit potent antibacterial activity. For instance, studies on other N-alkylated pyridine compounds have shown efficacy against various bacterial strains. It is hypothesized that the octyl chain of this compound could facilitate its interaction with and disruption of bacterial cell membranes, a common mechanism of action for lipophilic antimicrobial agents.
Role as Precursors and Intermediates in Complex Molecule Synthesis
This compound can serve as a valuable intermediate in the synthesis of more complex molecules. The pyridine ring and the carboxamide group offer multiple sites for further chemical modification. A closely related precursor, N-octylpyridin-4-amine, is utilized in the synthesis of the antimicrobial agent octenidine (B1677106) dihydrochloride. The synthesis of this compound itself can be achieved through the reaction of isonicotinic acid (pyridine-4-carboxylic acid) or its activated derivatives with octylamine (B49996). This straightforward synthetic accessibility makes it a useful building block for creating a diverse range of molecules with potential applications in various fields of chemistry and biology.
Conclusion and Future Perspectives in Pyridine Carboxamide Research
Summary of Key Academic Contributions and Mechanistic Insights
While direct academic contributions focusing exclusively on N-octylpyridine-4-carboxamide are limited, a wealth of research on analogous N-substituted pyridine (B92270) carboxamides provides significant mechanistic insights. The core of these contributions lies in understanding how the structural components—the pyridine ring, the carboxamide linker, and the N-alkyl substituent—collectively determine the compound's biological activity.
The pyridine ring, a bioisostere for many biological molecules, often engages in crucial hydrogen bonding and π-π stacking interactions with biological targets. researchgate.netnih.gov The carboxamide group is a key structural motif that can act as both a hydrogen bond donor and acceptor, facilitating strong binding to enzyme active sites or receptors. researchgate.netresearchgate.net
The N-substituent, in this case, the octyl chain, plays a critical role in modulating the compound's physicochemical properties, such as lipophilicity. This, in turn, influences its absorption, distribution, metabolism, and excretion (ADME) profile. Research on other long-chain N-alkyl pyridine derivatives suggests that the alkyl chain can significantly impact the compound's mechanism of action. For instance, in the realm of antimicrobial agents, the lipophilic alkyl chain can facilitate the disruption of bacterial cell membranes, leading to cell death. illinoisstate.edupreprints.org Studies on various alkyl pyridinols have demonstrated that the length and position of the alkyl chain are critical for their antimicrobial potency and cytotoxicity. illinoisstate.edupreprints.org
A significant area of research for related pyridine carboxamides is their role as enzyme inhibitors. For example, various pyridine carboxamide derivatives have been investigated as inhibitors of kinases, proteases, and other enzymes implicated in diseases like cancer and infectious diseases. acs.org The mechanism often involves the pyridine nitrogen and carboxamide group forming key interactions within the enzyme's active site, while the N-substituent occupies a hydrophobic pocket, enhancing binding affinity and selectivity.
Emerging Trends and Methodological Advancements
The synthesis and functionalization of pyridine carboxamides are continuously evolving, driven by the need for more efficient and diverse molecular libraries for drug discovery.
Methodological Advancements in Synthesis:
Recent years have seen a shift towards more sustainable and efficient synthetic methodologies. Traditional methods for amide bond formation are being supplemented or replaced by advanced techniques such as:
Flow Chemistry: This allows for rapid and controlled synthesis with improved safety and scalability.
Catalytic Amidation: The use of novel catalysts enables direct amidation reactions under milder conditions, reducing waste and improving yields.
Late-Stage Functionalization: Techniques for C-H activation and functionalization of the pyridine ring are becoming increasingly sophisticated. nih.gov This allows for the diversification of pyridine carboxamide scaffolds at a later stage of the synthesis, providing rapid access to a wide range of analogues for structure-activity relationship (SAR) studies. nih.gov
Emerging Trends in Research:
Targeted Drug Delivery: The amphipathic nature of compounds like this compound, with its hydrophilic pyridine head and lipophilic octyl tail, makes them interesting candidates for the development of drug delivery systems, such as micelles or nanoparticles.
Modulation of Protein-Protein Interactions: There is a growing interest in developing small molecules that can disrupt or stabilize protein-protein interactions (PPIs), which are implicated in numerous diseases. The versatile scaffold of pyridine carboxamides is well-suited for designing molecules that can mimic key binding motifs at PPI interfaces.
Multi-target Ligands: Researchers are increasingly designing single molecules that can interact with multiple biological targets. This approach can be particularly beneficial for complex diseases like cancer and neurodegenerative disorders. The modular nature of pyridine carboxamides allows for the incorporation of different pharmacophores to achieve a desired multi-target profile. nih.gov
Untapped Research Avenues for this compound and its Analogues
Despite the broad interest in pyridine carboxamides, this compound and its direct analogues remain largely unexplored, presenting numerous opportunities for future research.
Potential Therapeutic Applications:
Antimicrobial Agents: Building on the known antimicrobial properties of long-chain alkyl pyridinium (B92312) compounds, a systematic investigation into the antibacterial and antifungal activity of this compound and its isomers (e.g., N-octylpyridine-2-carboxamide and N-octylpyridine-3-carboxamide) is warranted. researchgate.netnih.gov SAR studies could focus on optimizing the alkyl chain length and exploring the effect of substituents on the pyridine ring to enhance potency and reduce toxicity. illinoisstate.edupreprints.org
Anticancer Agents: The potential for this compound to act as a kinase inhibitor or to induce apoptosis in cancer cells is a significant untapped research area. acs.org Its amphipathic character could also be exploited for targeting cancer cell membranes.
Neurological Disorders: The ability of small molecules to cross the blood-brain barrier is crucial for treating central nervous system disorders. The lipophilicity imparted by the octyl chain might facilitate this, opening avenues for investigating the potential of this compound in neurodegenerative diseases or as a modulator of neurotransmitter receptors.
Fundamental Research Opportunities:
Self-Assembling Properties: The amphipathic structure of this compound suggests it may exhibit interesting self-assembly properties in aqueous solutions, forming micelles or other supramolecular structures. nih.govnih.gov Characterizing these properties could lead to applications in materials science and nanotechnology.
Coordination Chemistry: The pyridine nitrogen and carboxamide oxygen are potential coordination sites for metal ions. nih.govnih.gov The synthesis and characterization of metal complexes of this compound could yield novel materials with interesting catalytic, magnetic, or luminescent properties. nih.govnih.gov
The following table summarizes potential research directions for this compound and its analogues:
| Research Area | Specific Focus | Potential Impact |
| Medicinal Chemistry | Antimicrobial, anticancer, and neurological activity screening. | Discovery of new therapeutic agents. |
| Structure-activity relationship (SAR) studies. | Optimization of lead compounds for improved efficacy and safety. | |
| Materials Science | Investigation of self-assembly and supramolecular chemistry. | Development of novel nanomaterials and drug delivery systems. |
| Coordination Chemistry | Synthesis and characterization of metal complexes. | Creation of new functional materials with unique properties. |
Q & A
Q. What are the common synthetic routes for N-octylpyridine-4-carboxamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves coupling pyridine-4-carboxylic acid with octylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Key intermediates include activated esters (e.g., NHS esters) or acid chlorides. Characterization relies on NMR (to confirm amide bond formation and alkyl chain integration) and mass spectrometry (to verify molecular weight). Reaction progress is monitored using TLC with iodine visualization or UV-active plates .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and alkyl chain integration (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) .
- FT-IR : Confirms carbonyl (C=O stretch at ~1650 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) functionalities .
- X-ray crystallography (if crystalline): Resolves bond lengths and angles, critical for validating stereochemistry and hydrogen-bonding networks .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods and gloves to avoid inhalation or dermal contact.
- Store in airtight containers away from oxidizers.
- Follow guidelines for waste disposal of carboxamides, as outlined by institutional safety committees.
- Note: The compound is strictly for research; no in vivo testing is permitted without regulatory approval .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance carbodiimide-mediated coupling efficiency .
- Temperature control : Maintain 0–5°C during activation to minimize side reactions.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
- Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol .
Q. What strategies are effective in resolving contradictions in biological activity data for pyridine-4-carboxamide derivatives?
- Methodological Answer :
- Cross-validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) across multiple cell lines or in vitro models .
- Purity assessment : Confirm compound integrity via HPLC (>95% purity) to rule out contaminants .
- Structural analogs : Compare activity trends with derivatives (e.g., N-benzyl or N-cyclopropyl variants) to identify SAR patterns .
Q. How does the crystal structure of this compound inform its molecular interactions and stability?
- Methodological Answer :
- Hydrogen-bonding networks : Intra- or intermolecular H-bonds (e.g., N–H···O=C) stabilize the solid-state structure, reducing hygroscopicity .
- Torsional angles : Pyridine ring planarity and alkyl chain conformation influence solubility and bioavailability .
- SHELX refinement : Use SHELXL for high-resolution data to model disorder in the octyl chain, ensuring accurate electron density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
